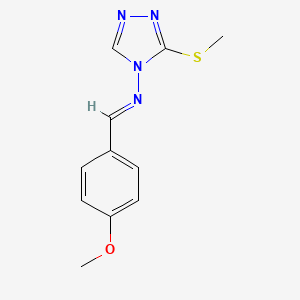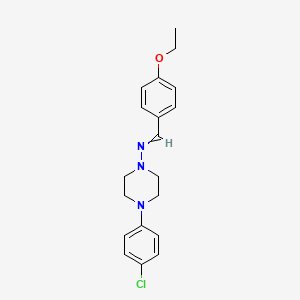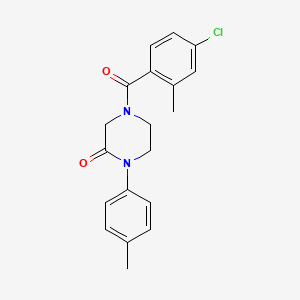![molecular formula C17H23ClFNO3 B5541735 (3R*,4R*)-1-[(2-chloro-6-fluorophenyl)acetyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5541735.png)
(3R*,4R*)-1-[(2-chloro-6-fluorophenyl)acetyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives, including compounds similar to (3R*,4R*)-1-[(2-chloro-6-fluorophenyl)acetyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol, involves complex chemical reactions that can include nucleophilic substitution, ring closure methods, and specific modifications to introduce various functional groups. Schmitt et al. (2013) described diastereoselective syntheses of 4-aryl-3-methyl-4-piperidinemethanols, which could be related to the synthesis process of the targeted compound through the control of C3-C4 relative stereochemistry and subsequent fluorination steps (Schmitt, Brown, & Perrio, 2013).
Molecular Structure Analysis
Molecular structure analysis involves the examination of the compound's conformation, bond lengths, angles, and overall 3D arrangement. Studies similar to the synthesis and characterization of piperidinium hydrochlorides by Yang et al. (2009) provide insights into the molecular structure through techniques like X-ray crystallography and DFT calculations, which can be applied to understand the structure of (3R*,4R*)-1-[(2-chloro-6-fluorophenyl)acetyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol (Yang et al., 2009).
Chemical Reactions and Properties
The compound's reactivity and the types of chemical reactions it can undergo, including its interactions with various reagents and conditions, are crucial for its application in synthesis and modification. The work by Katoch-Rouse and Horti (2003) on nucleophilic fluorination provides an example of how specific functional groups in a molecule can react under certain conditions, which is relevant for understanding the chemical behavior of our target compound (Katoch-Rouse & Horti, 2003).
Physical Properties Analysis
Physical properties, including melting point, boiling point, solubility, and crystalline structure, are essential for the compound's handling and application in various fields. The study of compounds with similar structural features, as seen in the work by Arulraj et al. (2019), provides valuable data on these properties through crystal structure and DFT calculations (Arulraj et al., 2019).
Chemical Properties Analysis
The chemical properties include reactivity, stability under various conditions, and the compound's behavior in different chemical environments. Research on similar piperidine derivatives, like those synthesized by Mohanraj and Ponnuswamy (2018), can shed light on the N-acylation reactions, conformational preferences, and potential biological activities, which are relevant for understanding the chemical properties of our target compound (Mohanraj & Ponnuswamy, 2018).
Scientific Research Applications
Synthesis and Characterization
Research on compounds structurally related to "(3R*,4R*)-1-[(2-chloro-6-fluorophenyl)acetyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol" focuses on their synthesis and stereochemistry. For instance, Mohanraj and Ponnuswamy (2018) synthesized N-acyl derivatives of t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-ones, providing insights into their structural preferences and stereochemical aspects. These studies are foundational for understanding the chemical properties and potential applications of such compounds (Mohanraj & Ponnuswamy, 2018).
Biological Activities and Therapeutic Potential
Several studies have investigated the biological activities of compounds related to "(3R*,4R*)-1-[(2-chloro-6-fluorophenyl)acetyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol." Notably, compounds with structural similarities have shown varied biological activities, including anti-bacterial and anti-fungal properties, suggesting potential therapeutic applications. For example, Kucukoglu et al. (2015) evaluated the cytotoxicity of 4-piperidinol derivatives against human hepatoma and breast cancer cell lines, highlighting the potential for cancer therapy (Kucukoglu, Mete, Cetin-Atalay, & Gul, 2015).
DNA Binding Studies
The interaction with DNA is another significant area of research for compounds related to "(3R*,4R*)-1-[(2-chloro-6-fluorophenyl)acetyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol." Mohanraj and Ponnuswamy's study also explored the DNA binding properties of their synthesized compounds, indicating their potential in drug design and development for targeting specific DNA sequences or structures (Mohanraj & Ponnuswamy, 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClFNO3/c1-12-11-20(8-6-17(12,22)7-9-23-2)16(21)10-13-14(18)4-3-5-15(13)19/h3-5,12,22H,6-11H2,1-2H3/t12-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYPQQSHZOYNGQ-SJKOYZFVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(CCOC)O)C(=O)CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(CCOC)O)C(=O)CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(isopropylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5541655.png)



![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide](/img/structure/B5541679.png)
![(1S*,5R*)-3-[2-chloro-5-(trifluoromethyl)benzoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541705.png)
![6-(2,6-dimethylphenyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B5541712.png)

![N-(3-chloro-2-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5541719.png)

![[1-(3-bromobenzyl)-3-piperidinyl]methanol](/img/structure/B5541736.png)

![methyl 4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B5541753.png)